Sgc-CBP30 is a small molecule specifically designed to inhibit CBP/p300 bromodomains (BRD). These bromodomains are protein domains that play a crucial role in gene regulation by recognizing and binding to acetylated histone tails (). Sgc-CBP30's potency lies in its high binding affinity (Kd values of 21 and 32 nM for CBP and p300 BRDs respectively) and selectivity for CBP/p300 over other bromodomain containing proteins, like BRD4 (). This makes Sgc-CBP30 a valuable tool for researchers investigating the function of CBP/p300 in various cellular processes.
Here are some key applications of Sgc-CBP30 in scientific research:
CBP/p300 proteins are known to be involved in chromatin remodeling, a process that regulates access to DNA for transcription. By inhibiting CBP/p300 with Sgc-CBP30, researchers can investigate the specific role of these proteins in gene expression and identify genes regulated by their activity.
Sgc-CBP30 has been shown to accelerate FRAP recovery in cells, a process linked to cellular reprogramming. FRAP (Fluorescence Recovery After Photobleaching) measures the mobility of fluorescent molecules within a cell. Increased FRAP recovery suggests enhanced chromatin accessibility, a key feature during cellular reprogramming of somatic cells to induced pluripotent stem cells (iPSCs) ().
CBP/p300 can act as tumor suppressors or oncogenes depending on the cellular context. Sgc-CBP30 can be used to dissect the role of CBP/p300 in different cancers. For instance, studies have shown that Sgc-CBP30 treatment suppresses KRAS-mutant pancreatic ductal adenocarcinoma, suggesting a potential therapeutic application ().
Since CBP/p300 interact with acetylated histones, Sgc-CBP30 can be a useful tool to study how epigenetic modifications influence gene expression and cellular processes. Researchers can utilize Sgc-CBP30 to identify genes whose expression is regulated by CBP/p300-mediated epigenetic modifications.
SGC-CBP30 is a selective chemical probe designed to inhibit the bromodomains of the CREB-binding protein and the p300 protein, both of which are critical transcriptional co-activators involved in various biological processes, including DNA replication, repair, and cell growth. These proteins also play significant roles in neuronal plasticity, memory formation, and energy homeostasis. SGC-CBP30 is characterized by its ability to bind specifically to acetylated lysine residues, which is essential for modulating transcriptional regulation through protein-protein and protein-DNA interactions .
The compound's chemical structure is denoted as 8-(3-chloro-4-methoxy-phenethyl)-4-(3,5-dimethyl-isoxazol-4-yl)-9-(2-(morpholin-4-yl)-propyl)-7,9-diaza-bicyclo[4.3.0]nona-1(6),2,4,7-tetraene, with a molecular weight of 509.04 g/mol and a CAS number of 1613695-14-9 .
SGC-CBP30 acts as a competitive inhibitor of CREBBP and EP300 bromodomains. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on other proteins. This acetylation process plays a crucial role in regulating gene expression. By binding to the bromodomain pocket, SGC-CBP30 prevents CREBBP and EP300 from interacting with acetylated proteins, thereby disrupting their role in gene regulation [].
Studies have shown that SGC-CBP30 can inhibit the production of pro-inflammatory cytokines by Th17 cells, suggesting its potential role in anti-inflammatory research [].
SGC-CBP30 demonstrates a strong binding affinity for the bromodomains of CREBBP and p300, with dissociation constants (Kd) of approximately 21 nM and 32 nM respectively. The compound exhibits a 40-fold selectivity for CREBBP over the first bromodomain of BRD4, making it a potent inhibitor in experimental settings. The binding interactions involve specific hydrogen bonds and cation–π interactions with key amino acids within the bromodomain structures .
In biological assays, SGC-CBP30 has shown moderate cytotoxicity in human cell lines such as U2OS and HeLa cells. It has been utilized in studies demonstrating its ability to accelerate fluorescence recovery after photobleaching (FRAP) at concentrations of 1 μM, indicating its potential role in cellular reprogramming applications . Moreover, SGC-CBP30 has been reported to reduce pro-inflammatory cytokine production from immune cells and inhibit IL-17A secretion from Th17 cells, highlighting its relevance in immunological research .
The synthesis of SGC-CBP30 involves several key steps that optimize the chemical structure for enhanced potency and selectivity. Initial variations on the phenyl ring and modifications to the isoxazole moiety were explored to improve binding affinity to CREBBP. The final compound was synthesized as a single enantiomer to maximize its efficacy against the target proteins. Techniques such as X-ray crystallography have been employed to elucidate the binding interactions between SGC-CBP30 and its targets .
SGC-CBP30 is primarily used as a research tool in epigenetics and cancer biology due to its ability to selectively inhibit bromodomains associated with transcriptional regulation. Its applications include:
Interaction studies involving SGC-CBP30 have demonstrated its selective binding properties through various assays, including Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC). These studies confirm its high selectivity against other bromodomains while exhibiting minimal off-target effects on BRD4. The crystal structures obtained from these studies provide insights into the molecular basis for its selectivity and potency .
Several compounds exhibit similar mechanisms of action targeting bromodomains, but SGC-CBP30 stands out due to its unique selectivity profile. Below is a comparison with other notable compounds:
Compound Name | Target Bromodomain | Kd (nM) | Selectivity | Unique Features |
---|---|---|---|---|
SGC-CBP30 | CREBBP/p300 | 21/32 | High | Selective for CREBBP over BRD4 |
JQ1 | BRD4 | 10 | Moderate | First identified BET inhibitor |
I-BET762 | BRD2/BRD3/BRD4 | 50 | Moderate | Broad-spectrum BET inhibition |
PFI-1 | BRD4 | 50 | Moderate | Selective for BRD4 |
OTX015 | BRD2/BRD4 | 40 | Moderate | Inhibits BRD4-mediated transcription |
SGC-CBP30's high selectivity for CREBBP/p300 over other bromodomains like BRD4 allows it to serve as a more targeted tool for studying specific pathways without affecting broader transcriptional regulation mechanisms seen with other inhibitors .
SGC-CBP30 possesses the molecular formula C₂₈H₃₃ClN₄O₃ with a precise molecular weight of 509.04 grams per mole [3]. The compound exhibits a molecular weight calculated through advanced computational methods using PubChem 2.2 software, with an exact mass determination of 508.2241186 Daltons [3]. The Chemical Abstracts Service registry number for SGC-CBP30 is 1613695-14-9, which serves as its unique chemical identifier [1] [3].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₂₈H₃₃ClN₄O₃ | PubChem Computation |
Molecular Weight | 509.04 g/mol | PubChem 2.2 |
Exact Mass | 508.2241186 Da | PubChem 2.2 |
CAS Number | 1613695-14-9 | Chemical Registry |
The molecular composition reveals a complex heterocyclic structure containing twenty-eight carbon atoms, thirty-three hydrogen atoms, one chlorine atom, four nitrogen atoms, and three oxygen atoms [3] [4]. This composition reflects the compound's sophisticated architecture incorporating multiple pharmacophoric elements essential for its biological activity [1].
The complete International Union of Pure and Applied Chemistry nomenclature for SGC-CBP30 is 4-[(2S)-1-[2-[2-(3-chloro-4-methoxyphenyl)ethyl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]propan-2-yl]morpholine [3] [4]. This systematic name describes the compound's complex molecular architecture with precise stereochemical designation.
The chemical structure consists of several key structural components arranged in a specific three-dimensional configuration [1] [14]. The core framework features a benzimidazole ring system substituted at the 5-position with a 3,5-dimethyl-1,2-oxazol-4-yl group [3]. The benzimidazole nitrogen is substituted with a propyl chain bearing a morpholine ring at the terminal position with S-stereochemistry [1] [4].
The simplified molecular-input line-entry system representation is CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC@HN5CCOCC5 [3]. The International Chemical Identifier key GEPYBHCJBORHCE-SFHVURJKSA-N provides an additional unique structural identifier [3] [7].
The compound exhibits a distinctive molecular architecture where the isoxazole ring serves as an acetyl-lysine mimetic, while the morpholine substituent contributes to solubility and selectivity properties [1] [14]. The 3-chloro-4-methoxyphenyl ethyl chain extends from the benzimidazole core, providing essential hydrophobic interactions with target proteins [1].
SGC-CBP30 exhibits several notable physical and chemical characteristics that define its material properties and behavior under various conditions [6] [8]. The compound appears as a crystalline solid or powder with a white to beige coloration [8] [11]. The predicted density of SGC-CBP30 is 1.28 ± 0.1 grams per cubic centimeter, calculated using advanced computational chemistry methods [8].
Physical Property | Value | Method |
---|---|---|
Appearance | Crystalline solid/powder | Visual observation |
Color | White to beige | Visual observation |
Density | 1.28 ± 0.1 g/cm³ | Computational prediction |
Boiling Point | 678.0 ± 55.0°C | Computational prediction |
Melting Point | Undetermined | Experimental |
pKa | 6.98 ± 0.10 | Computational prediction |
The predicted boiling point of SGC-CBP30 is 678.0 ± 55.0 degrees Celsius, though this represents a computational estimate rather than experimental determination [8]. The melting point remains undetermined according to available safety documentation [6]. The compound exhibits a predicted pKa value of 6.98 ± 0.10, indicating its ionization behavior in aqueous solutions [8].
The calculated XLogP3-AA value of 5.2 suggests significant lipophilicity, which influences the compound's distribution and membrane permeability characteristics [3]. SGC-CBP30 contains zero hydrogen bond donors and six hydrogen bond acceptors, with eight rotatable bonds contributing to its conformational flexibility [3]. These molecular descriptors indicate the compound's ability to adopt multiple conformations necessary for target binding [3].
The solubility profile of SGC-CBP30 demonstrates variable behavior across different solvent systems, with enhanced dissolution achievable through specific preparation techniques [4] [7] [8]. In dimethyl sulfoxide, the compound exhibits solubility of at least 20.05 milligrams per milliliter when ultrasonic treatment is applied [4] [8]. The maximum concentration achievable in dimethyl sulfoxide can reach 100 milligrams per milliliter under optimal conditions [7] [10].
Solvent System | Solubility | Preparation Method |
---|---|---|
Dimethyl sulfoxide | ≥20.05 mg/mL | Ultrasonic treatment |
Ethanol | ≥25.7 mg/mL | Ultrasonic treatment |
Water | ≥4.67 mg/mL | Ultrasonic treatment |
Dimethyl sulfoxide (optimal) | 100 mg/mL | Standard preparation |
Ethanol (optimal) | 100 mg/mL | Standard preparation |
Ethanol demonstrates superior solubility characteristics for SGC-CBP30, with concentrations reaching at least 25.7 milligrams per milliliter using ultrasonic assistance [4] [8]. Under optimized conditions, ethanol can dissolve up to 100 milligrams per milliliter of the compound [7] [10]. Aqueous solubility is limited, requiring ultrasonic treatment to achieve concentrations of at least 4.67 milligrams per milliliter [4] [8].
The stability parameters of SGC-CBP30 indicate favorable storage characteristics under appropriate conditions [11]. The compound remains stable at minus twenty degrees Celsius for twelve months when stored as supplied [11]. Long-term storage recommendations include maintaining the compound away from direct light exposure and utilizing desiccant materials for extended preservation [11]. The recommended storage temperature range is 2-8 degrees Celsius for routine laboratory use [7] [8].
Stability testing demonstrates that SGC-CBP30 can withstand room temperature shipping without cooling measures, indicating robust thermal stability during transport [10]. The compound maintains its integrity and potency under these conditions, making it suitable for distribution without specialized temperature-controlled logistics [10].
SGC-CBP30 belongs to a class of bromodomain inhibitors that share structural similarities while exhibiting distinct pharmacological profiles [17] [18] [28]. The compound's benzimidazole-isoxazole scaffold represents a unique architectural framework compared to other CREB-binding protein and p300 inhibitors [14] [19].
Compound | Core Structure | Molecular Weight | Key Structural Features |
---|---|---|---|
SGC-CBP30 | Benzimidazole-isoxazole | 509.04 g/mol | Morpholine substituent, chloro-methoxyphenyl |
I-CBP112 | Benzoxazepine | 484.59 g/mol | Dimethoxyphenyl, methylpiperidine |
PF-CBP1 | Modified benzimidazole-isoxazole | Similar to SGC-CBP30 | Propoxy modification |
Y08197 | Indolizin-3-yl-ethanone | Not disclosed | Novel indolizine scaffold |
I-CBP112 represents a structurally distinct approach to CREB-binding protein and p300 inhibition, featuring a benzoxazepine core structure rather than the benzimidazole framework of SGC-CBP30 [17] [19]. The molecular weight of I-CBP112 is 484.59 grams per mole, slightly lower than SGC-CBP30 [19]. I-CBP112 incorporates a 3,4-dimethoxyphenyl group and methylpiperidine substituent, contrasting with the chloro-methoxyphenyl and morpholine components of SGC-CBP30 [19] [30].
PF-CBP1 represents a modified version of the SGC-CBP30 scaffold developed to enhance selectivity profiles [28]. This compound maintains the benzimidazole-isoxazole core structure while incorporating a propoxy modification designed to improve selectivity for CREB-binding protein over bromodomain-containing protein 4 [28]. The molecular weight of PF-CBP1 remains similar to SGC-CBP30 due to the conservative structural modifications [28].
The structural features distinguishing SGC-CBP30 include the presence of a morpholine ring, which contributes to both solubility characteristics and target selectivity [1] [22]. The 3,5-dimethyl substitution pattern on the isoxazole ring enhances binding affinity through optimized interactions with the acetyl-lysine binding site [14] [24]. The S-stereocenter configuration in the propyl linker provides optimal spatial orientation for target engagement [1] [14].
Y08197 represents a completely different structural class featuring an indolizin-3-yl-ethanone core architecture [16]. This compound demonstrates that multiple chemical scaffolds can achieve CREB-binding protein and p300 inhibition through distinct binding modes [16]. The structural diversity among these inhibitors highlights the versatility of the bromodomain binding pocket and the potential for developing chemically diverse modulators [16] [27].